methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is an organic compound with the molecular formula C8H8N2O2 It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate typically involves the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalytic amount of acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate: Similar structure but with a different substitution pattern on the pyrazole ring.
5-Methyl-1H-pyrazole-3-propanoic acid: Contains a similar pyrazole ring but with different functional groups.
Uniqueness
Methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h5-6H,1-2H3 |
InChI Key |
WSWWNHRJAGERFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C#CC(=O)OC |
Origin of Product |
United States |
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